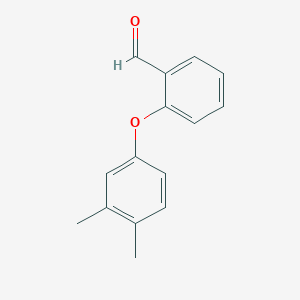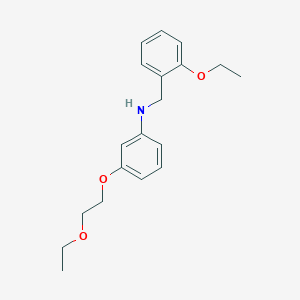
2-(3,4-Dimethylphenoxy)benzaldehyde
Vue d'ensemble
Description
2-(3,4-Dimethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H14O2. It has a molecular weight of 226.27 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for 2-(3,4-Dimethylphenoxy)benzaldehyde is 1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 . The structure of this compound includes an aromatic ring with two methyl groups at the 3rd and 4th positions, and a phenoxy group at the 2nd position of the benzaldehyde .Physical And Chemical Properties Analysis
2-(3,4-Dimethylphenoxy)benzaldehyde has a density of 1.1±0.1 g/cm3 and a boiling point of 335.4±30.0 °C at 760 mmHg . The compound is solid in physical form .Applications De Recherche Scientifique
Antibiotic Modulation
2-(3,4-Dimethylphenoxy)benzaldehyde: has been evaluated for its potential to act as an antibiotic modulator. Studies have shown that benzaldehyde derivatives can enhance the efficacy of antibiotics against resistant strains of bacteria . For instance, the compound has been tested in combination with quinolone antibiotics, and results indicated an improved inhibition of bacterial growth.
Bactericidal Polymers
The compound has been incorporated into polymers to create materials with bactericidal properties . These polymers can prevent bacterial growth, offering potential applications in medical devices and implants where bacterial resistance is a concern.
Glycerol Acetalization
In the field of green chemistry, 2-(3,4-Dimethylphenoxy)benzaldehyde has been used as a reactant in the acetalization of glycerol . This reaction produces cyclic acetals, which are valuable as solvents and intermediates in organic synthesis.
Catalysis
The compound has been involved in studies related to catalysis, particularly in reactions involving glycerol and other aromatic aldehydes . The optimization of these reactions is crucial for the development of more efficient and environmentally friendly catalytic processes.
Synthesis of Chalcone Derivatives
Chalcone derivatives, which have various therapeutic applications, can be synthesized through an Aldol condensation involving aromatic aldehydes like 2-(3,4-Dimethylphenoxy)benzaldehyde . These compounds are of interest in pharmaceutical research due to their anti-inflammatory and anticancer properties.
Toxicological Studies
Benzaldehyde derivatives are also used in toxicological studies to understand their effects on biological systems. For example, the toxicity of benzaldehyde has been assessed in fruit flies, providing insights into the environmental and health impacts of these compounds .
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAKEASTIOXVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)


amine](/img/structure/B1385689.png)

![2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline](/img/structure/B1385691.png)

![N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385693.png)


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)